molecular formula C7H12O4 B6232150 3-(1,3-dioxan-4-yl)propanoic acid CAS No. 733736-43-1

3-(1,3-dioxan-4-yl)propanoic acid

Cat. No.: B6232150
CAS No.: 733736-43-1
M. Wt: 160.17 g/mol
InChI Key: QLSLIMCCBKKAMD-UHFFFAOYSA-N
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Description

Product Overview 3-(1,3-dioxan-4-yl)propanoic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is characterized by a propanoic acid chain linked to a 1,3-dioxane ring, a structure that classifies it as a carboxylic acid with potential as a versatile building block in organic synthesis . This product is provided with a minimum purity of 97% and has a melting point in the range of 36-39 °C . Research Value and Potential Applications While specific biological activities or applications for this compound have not been explicitly documented in the current scientific literature, its molecular framework offers significant research value. The compound's structure, featuring both a carboxylic acid functional group and a 1,3-dioxane ring, makes it a promising synthon for further chemical derivatization. Researchers can explore its use as a precursor in the synthesis of more complex molecules. Structurally related propanoic acid derivatives are frequently investigated for their biological activities. For instance, other 3-(substituted)propanoic acid derivatives have shown promise in medicinal chemistry research, demonstrating antimicrobial properties against drug-resistant bacterial and fungal pathogens , as well as antiproliferative activity in cancer cell line studies . Furthermore, compounds containing the 1,3-dioxane moiety are of interest in materials science, particularly in the development of functional polymers and biodegradable aliphatic polycarbonates for biomedical applications . Handling and Safety This compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. For detailed handling procedures, refer to the provided Safety Data Sheet (SDS). Intended Use This product is supplied for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

733736-43-1

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-(1,3-dioxan-4-yl)propanoic acid

InChI

InChI=1S/C7H12O4/c8-7(9)2-1-6-3-4-10-5-11-6/h6H,1-5H2,(H,8,9)

InChI Key

QLSLIMCCBKKAMD-UHFFFAOYSA-N

Canonical SMILES

C1COCOC1CCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring. The subsequent introduction of the propanoic acid group can be achieved through various organic reactions, such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of 3-(1,3-dioxan-4-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-4-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(1,3-Dioxan-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxan-4

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Key Properties/Activities References
3-(1,3-Dioxan-4-yl)propanoic acid Six-membered dioxane ring, propanoic acid Presumed stability from dioxane ring
3-(1,3-Dioxolan-2-yl)propanoic acid Five-membered dioxolane ring, propanoic acid Density: 1.222 g/cm³; B.p.: 246.1°C
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid Quinoline moiety, ketone group Moderate antimicrobial activity
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Aromatic amino group, hydroxyl substitution Anticancer, antioxidant activities
3-(3,4-Dihydroxyphenyl)propanoic acid (Dihydrocaffeic acid) Dihydroxy phenyl group Antioxidant, phase II metabolite
3-[(4-Methoxyphenyl)thio]propanoic acid Thioether linkage, methoxy group Increased lipophilicity, potential redox activity
3-(4-Hydroxy-3-methoxyphenyl)-propanoic acid Methoxy and hydroxyl substituents Inhibitory activity against mycobacteria
Key Observations:
  • Biological Activity: Quinoline Derivatives: The quinoline-containing analog exhibits broad-spectrum antimicrobial activity, attributed to its planar aromatic system disrupting microbial membranes . Amino-Phenyl Derivatives: Substitution with a 4-hydroxyphenylamino group enhances anticancer activity, likely through interactions with eukaryotic biochemical pathways (e.g., kinase inhibition) . Dihydroxyphenyl Derivatives: Antioxidant activity in dihydrocaffeic acid correlates with its ability to scavenge free radicals via phenolic hydroxyl groups .

Physicochemical Properties

  • Metabolism: Phase II metabolites (e.g., sulfates, glucuronides) dominate in dihydrocaffeic acid derivatives due to their phenolic groups, whereas the dioxane-containing target compound may undergo slower metabolic transformation .
  • Lipophilicity: Thioether and methoxy substituents (e.g., in 3-[(4-Methoxyphenyl)thio]propanoic acid) increase logP values, favoring blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for 3-(1,3-dioxan-4-yl)propanoic acid in laboratory settings?

  • Methodological Answer: The synthesis typically involves condensation reactions between 1,3-dioxane derivatives and propanoic acid precursors. Key reagents include catalysts like pyridine or DMAP, and solvents such as dichloromethane or ethanol under controlled temperatures (e.g., reflux conditions). Purification is achieved via column chromatography or recrystallization. Similar protocols for structurally related compounds emphasize the importance of protecting groups to stabilize reactive intermediates .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxane ring and propanoic acid moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For complex stereochemistry, 2D NMR (e.g., COSY, HSQC) and computational tools (e.g., PubChem data) are recommended .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Refer to safety protocols for structurally similar compounds, which highlight stability under recommended storage conditions .

Q. What are the primary research applications of this compound in chemical synthesis?

  • Methodological Answer: The compound serves as a building block for synthesizing heterocyclic derivatives (e.g., thiazolidinones, pyrazoles) via nucleophilic substitution or cycloaddition reactions. Its dioxane ring enhances solubility, making it useful in designing bioactive molecules. Applications in medicinal chemistry include modifying pharmacokinetic properties of lead compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer: Systematic optimization involves:
  • Screening catalysts (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.
  • Adjusting solvent polarity (e.g., switching from THF to DMF) to stabilize transition states.
  • Using Design of Experiments (DoE) to evaluate temperature, time, and stoichiometry interactions.
    Studies on analogous compounds demonstrate yield improvements from 40% to >75% through iterative parameter adjustments .

Q. How do researchers resolve contradictory data in NMR assignments for complex derivatives of propanoic acid?

  • Methodological Answer: Contradictions arise from overlapping signals or dynamic processes (e.g., ring puckering in dioxane). Solutions include:
  • Variable-temperature NMR to assess conformational stability.
  • Computational modeling (DFT or MD simulations) to predict chemical shifts.
  • Comparative analysis with crystallographic data (if available). For example, PubChem-derived InChI keys and SMILES strings aid in validating structural hypotheses .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer: SAR studies involve:
  • Synthesizing analogs with modified substituents (e.g., halogenation of the dioxane ring).
  • Evaluating biological activity (e.g., enzyme inhibition assays, cytotoxicity screens).
  • Computational docking to predict binding affinities to target proteins.
    For example, pyrazole-containing analogs show enhanced antimicrobial activity, guided by electronic and steric parameter analysis .

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using COSMO-RS. Molecular dynamics (MD) simulations assess conformational flexibility in aqueous vs. organic phases. PubChem-derived data validate computational predictions against experimental results .

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